Solid-State Packing Motif Differentiation: 2,3,4,6- vs. 2,3,5,6-Tetrafluorobenzoyl Chloride
In a systematic crystallographic investigation of benzoyl chloride and its sequentially fluorinated analogs, the 2,3,5,6-tetrafluorobenzoyl chloride isomer formed a distinct Cl···O halogen-bonded catemer motif in the crystalline state, whereas the 2,3,4,6-isomer and other fluorinated analogs did not exhibit this supramolecular arrangement [1]. The observed packing divergence correlates with the calculated most positive electrostatic potential (V_S,max) on the chlorine σ-hole, which varies with the regiospecific fluorine substitution pattern on the aromatic periphery [1].
| Evidence Dimension | Solid-state supramolecular packing motif |
|---|---|
| Target Compound Data | No Cl···O halogen-bonded catemer observed; packs via C–H···O, C–H···F, C–H···Cl, Cl···F, C–H···π and π···π interactions [1] |
| Comparator Or Baseline | 2,3,5,6-Tetrafluorobenzoyl chloride: Forms a Cl···O halogen-bonded catemer motif [1] |
| Quantified Difference | Qualitatively distinct packing motif (catemer vs. no catemer) |
| Conditions | In situ cryocrystallography of ambient-condition liquids; single-crystal X-ray diffraction [1] |
Why This Matters
Procurement of the correct isomer is critical for applications involving crystallization, solid-form development, or materials where intermolecular halogen bonding dictates functional properties.
- [1] Dikundwar, A. G. Organic Fluorine in Crystal Engineering: Consequences on Molecular and Supramolecular Organization. Ph.D. Thesis, Indian Institute of Science, 2011. Chapter 1, pp. 23-35. View Source
